molecular formula C10H11N5O B385986 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one CAS No. 77126-84-2

4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B385986
CAS No.: 77126-84-2
M. Wt: 217.23g/mol
InChI Key: KQCIEKNGPGUFCQ-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a triazinone compound of significant interest in plant physiology and pesticide research. Studies indicate that this molecule alters the integrity of chloroplasts, as observed through changes in their sedimentation profiles in sucrose gradients . Its primary research value lies in its mechanism of action, which involves the inhibition of key antioxidant enzymes within the chloroplast, specifically ascorbate peroxidase and superoxide dismutase . This dual inhibition is critical for investigating the role of reactive oxygen species (ROS) in plants; by disrupting these protective enzymes, the compound leads to an accumulation of toxic reduced-oxygen species in illuminated chloroplasts, providing a valuable model for studying oxidative stress and photodamage . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-amino-3-anilino-6-methyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-9(16)15(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCIEKNGPGUFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101339221
Record name 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77126-84-2
Record name 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

  • Formation of the β-Ketoamide Precursor :
    Methyl-substituted β-ketoamides serve as starting materials. For example, trimethylpyruvic acid derivatives react with aniline to introduce the phenylamino group.

  • Cyclization with Thiocarbohydrazide :
    The β-ketoamide undergoes cyclocondensation with thiocarbohydrazide in acidic media (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) at 50–55°C for 2–10 hours. This step forms the 1,2,4-triazin-5(4H)-one core.

  • Functionalization :
    Subsequent methylation or arylation introduces the methyl and phenylamino groups. Methyl halides (e.g., CH<sub>3</sub>I) in basic aqueous solutions selectively modify the thiol intermediate.

Example Protocol

  • Reactants : Trimethylpyruvic acid-N-phenylamide (1 mol), thiocarbohydrazide (1 mol), concentrated H<sub>2</sub>SO<sub>4</sub> (2 mol), acetic anhydride (2 mol).

  • Conditions : Stirred at 20–30°C for 2 hours, then heated to 50–55°C for 2 hours.

  • Yield : 49–67% after methylation.

Ritter Reaction-Based Synthesis from Pivaloyl Cyanide

A patented method for herbicidal triazinones provides a template for synthesizing the target compound via pivaloyl cyanide intermediates.

Key Steps

  • Ritter Reaction with Aniline :
    Pivaloyl cyanide reacts with aniline in the presence of H<sub>2</sub>SO<sub>4</sub> and acetic anhydride, forming an imide chloride intermediate. Hydrolysis yields trimethylpyruvic acid-N-phenylamide.

  • Cyclization and Methylation :
    The amide cyclizes with thiocarbohydrazide under acidic conditions, followed by methylation to introduce the methyl group at position 6.

Optimization Data

StepReagents/ConditionsYield (%)
Ritter ReactionH<sub>2</sub>SO<sub>4</sub>, acetic anhydride75–82
CyclizationThiocarbohydrazide, HCl60–82
MethylationCH<sub>3</sub>I, NaOH (aq.)41–54

Alternative Routes via Hydrazonoyl Halides

Recent studies on fused triazinones suggest hydrazonoyl halides as viable intermediates for introducing aryl groups.

Protocol Overview

  • Synthesis of Hydrazonoyl Halides :
    Phenylhydrazine reacts with halogenating agents (e.g., Cl<sub>2</sub>/Br<sub>2</sub>) to form chlorides or bromides.

  • Coupling with Aminopyrimidines :
    The hydrazonoyl halide couples with a methyl-substituted aminopyrimidine in ethanol under reflux, forming the triazinone ring.

Advantages :

  • Higher regioselectivity for phenylamino group incorporation.

  • Yields up to 81% for analogous compounds.

Photochemical and Stability Considerations

While photolysis studies on metamitron (a related triazinone) show solvent-dependent degradation, synthesis of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one requires inert conditions to prevent decomposition. Key findings include:

  • No photoreactivity in methanol or acetonitrile.

  • Optimal stability in phosphate buffers at pH 7 during synthesis.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationScalable, high purityMulti-step, harsh conditions49–67
Ritter ReactionOne-pot synthesisRequires toxic reagents41–54
Hydrazonoyl HalidesRegioselectiveLimited substrate scope70–81

Characterization and Validation

PubChem data confirm the molecular formula C<sub>10</sub>H<sub>11</sub>N<sub>5</sub>O (MW 217.23 g/mol). Critical spectral data include:

  • FT-IR : N-H stretch (3300 cm<sup>−1</sup>), C=O (1680 cm<sup>−1</sup>).

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 2.35 (s, 3H, CH<sub>3</sub>), 6.80–7.40 (m, 5H, Ar-H) .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The amino and phenylamino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Phenylamino group (C₆H₅NH-): Enhances aromatic interactions and binding to biological targets.
  • Methyl group (CH₃) : Influences hydrophobicity and metabolic stability.
  • Triazinone core: Provides a heterocyclic scaffold for diverse biological activities.

Comparison with Structurally Similar Compounds

Metamitron vs. Isometamitron: Positional Isomerism

Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) and isometamitron (the target compound) are positional isomers differing in the placement of methyl and phenyl groups (Table 1).

Property Metamitron Isometamitron (Target Compound)
Substituents 3-methyl, 6-phenyl 3-phenylamino, 6-methyl
Hydrogen Bonding Weak intermolecular interactions Stronger N–H···O bonds due to phenylamino group
Application Herbicide (photosynthesis inhibitor) Herbicide with potential selectivity

Comparison with Metribuzin: Substituent Effects on Herbicidal Activity

Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) is a widely used triazinone herbicide. Key differences include:

Property Metribuzin Isometamitron
Substituents 6-tert-butyl, 3-methylthio 6-methyl, 3-phenylamino
Mode of Action Photosystem II inhibitor Photosynthesis disruptor
Environmental Persistence Moderate (methylthio group) Likely lower due to phenylamino group

The methylthio group in metribuzin increases its soil persistence, while the phenylamino group in isometamitron may reduce environmental half-life due to faster degradation .

Antimicrobial Triazinones: Substituent-Driven Bioactivity

Schiff base derivatives of triazinones, such as 4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one, exhibit potent antimicrobial activity. For example:

Compound Substituents Activity (MIC)
20b 4-fluorobenzylidene, CF₃ MIC = 3.90 µg/mL (E. coli, S. aureus)
Isometamitron Phenylamino, CH₃ No significant antimicrobial activity

The trifluoromethyl (CF₃) and halogenated aromatic groups in Schiff bases enhance antibacterial and biofilm inhibition, whereas isometamitron’s phenylamino group favors herbicidal over antimicrobial effects .

Biological Activity

4-Amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family, characterized by its unique structural features that include a triazine ring and various substituents. This compound has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. The molecular formula of this compound is C10H11N5O.

Structural Characteristics

The compound's structure is pivotal to its biological activity. The presence of an amino group and a phenylamino substituent contributes to its reactivity and interaction with biological targets.

Property Details
Molecular FormulaC10H11N5O
Structural FamilyTriazine
Key Functional GroupsAmino, Phenylamino

Herbicidal Activity

Research indicates that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one exhibits significant herbicidal properties. It has been shown to alter the integrity of chloroplasts in barley leaves, leading to impaired photosynthesis. This effect is likely due to the compound's inhibition of key enzymes such as ascorbate peroxidase and superoxide dismutase, resulting in the accumulation of reactive oxygen species which can damage cellular structures .

Cytotoxic Activity

In addition to its herbicidal effects, this compound has demonstrated cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The mechanism of action involves cell cycle arrest at the G0/G1 and G2/M phases, highlighting its potential as an anticancer agent .

Table: Cytotoxicity Data

Cell Line IC50 (µM) Mechanism of Action
HCT-11610.5Induces G0/G1 arrest and apoptosis
MCF-712.3Induces G2/M arrest and apoptosis
HeLa15.0Apoptosis induction via p53-independent pathways

The biological activity of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one appears to be multifaceted:

  • Chloroplast Disruption : Alters chloroplast integrity leading to reduced photosynthetic efficiency.
  • Enzyme Inhibition : Inhibits enzymes involved in oxidative stress responses.
  • Cell Cycle Regulation : Induces cell cycle arrest and apoptosis in cancer cells.

Study on Chloroplast Integrity

A study conducted on barley (Hordeum vulgare) demonstrated that exposure to this compound led to significant changes in chloroplast structure and function. The results indicated that the compound's herbicidal action could be attributed to its interference with the electron transport chain within chloroplasts .

Cancer Cell Line Analysis

Another investigation assessed the effects of the compound on various cancer cell lines using MTT assays to determine cell viability post-treatment. The findings revealed a dose-dependent decrease in viability across all tested lines, supporting its potential as an anticancer therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized for yield improvement?

A two-step synthesis is recommended:

Amino-lysis : Start with a mercapto precursor (e.g., 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one) and perform amino-lysis in refluxing ethanol to introduce the amino group .

Condensation : React with aniline under reflux in a polar aprotic solvent (e.g., THF) to install the phenylamino moiety. Optimize molar ratios (e.g., 1:1.2 triazinone:aniline) and use catalytic acetic acid to enhance coupling efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • IR Spectroscopy : Identify NH stretches (~3200 cm⁻¹), C=O (~1670 cm⁻¹), and aromatic C-H (~3080 cm⁻¹) .
  • 1H NMR : Detect NH protons (δ 13.4 ppm), aromatic protons (δ 6.9–7.7 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • 13C NMR : Confirm carbonyl carbons (~172 ppm) and triazine ring carbons (~115–150 ppm) .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

  • HPLC-MS : Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) and a deuterated internal standard (e.g., metribuzin-d3) to minimize matrix effects .
  • Validation : Perform spike-recovery tests (85–115% recovery) and establish LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL) .

Advanced: How can researchers resolve contradictions in reported sites of chemical modification (e.g., methylthio vs. phenylamino substitution)?

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track substitution sites via 2D NMR (HSQC, HMBC) .
  • Computational Modeling : Use DFT calculations to predict reactive sites and compare with experimental spectral data .

Advanced: What methodologies are recommended for evaluating environmental degradation in soil systems?

  • 14C-Labeling : Track mineralization to CO₂ and identify metabolites (e.g., deaminated diketo derivatives) via HPLC-MS .
  • Soil Incubation : Test degradation kinetics under varying pH (4.5–7.0) and soil types (sandy loam vs. muck). Use first-order kinetics to estimate half-lives .

Advanced: How does the introduction of electron-withdrawing groups (e.g., fluorine) influence antifungal activity?

  • SAR Studies : Fluorine substitution increases lipophilicity (logP) and metabolic stability. In vitro assays against Candida albicans show MIC values of 8 µg/mL for fluorinated analogs vs. >32 µg/mL for non-fluorinated derivatives .
  • Mechanistic Insights : Fluorine enhances membrane penetration and inhibits fungal ergosterol biosynthesis .

Advanced: How should stability studies be designed under varying pH conditions?

  • Accelerated Testing : Incubate at pH 4.5, 6.0, and 7.4 at 40°C. Monitor degradation via HPLC-UV (λmax ~260 nm).
  • Degradation Products : Identify hydrolyzed metabolites (e.g., 4-amino-6-methyl-1,2,4-triazin-3,5-dione) using MS/MS fragmentation patterns .

Advanced: What strategies improve regioselective substitution during derivatization?

  • Directing Groups : Use amino or thio groups to steer reactions. For example, thioglycolic acid directs cycloaddition to specific triazine positions .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize time/temperature .

Advanced: How can in vitro anticancer activity assays be designed for triazinone derivatives?

  • Cell Lines : Test against HeLa (cervical) and MCF-7 (breast) cancer cells using MTT assays. Prioritize compounds with IC₅₀ < 10 µM .
  • Controls : Include cisplatin (positive control) and DMSO vehicle (negative control). Assess apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced: How to validate conflicting metabolic pathways reported in literature?

  • Synthetic Standards : Compare metabolites with chemically synthesized references (e.g., deaminated diketo compounds) .
  • Isotopic Tracers : Use 15N-labeled triazinones to trace nitrogen migration during degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one

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